Icosanoic acid iodomethyl ester
Overview
Description
Icosanoic acid iodomethyl ester is an organic compound derived from icosanoic acid, a long-chain fatty acid This ester is characterized by the presence of an iodomethyl group attached to the esterified icosanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of icosanoic acid iodomethyl ester typically involves the esterification of icosanoic acid with iodomethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents is optimized to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Icosanoic acid iodomethyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Azides, thiols, and other substituted derivatives.
Scientific Research Applications
Icosanoic acid iodomethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: It is utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of icosanoic acid iodomethyl ester involves its ability to participate in various chemical reactions due to the presence of the reactive iodomethyl group. This group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The ester functionality also allows for hydrolysis and other ester-specific reactions, making it a versatile compound in chemical synthesis.
Comparison with Similar Compounds
Methyl arachidate (Methyl eicosanoate): Similar in structure but lacks the iodomethyl group.
Icosanoic acid: The parent fatty acid without esterification.
Methyl iodide: Contains the iodomethyl group but lacks the long-chain fatty acid structure.
Uniqueness: Icosanoic acid iodomethyl ester is unique due to the combination of a long-chain fatty acid with an iodomethyl ester group. This dual functionality allows it to participate in a broader range of chemical reactions compared to its similar compounds. The presence of the iodomethyl group enhances its reactivity, making it a valuable reagent in organic synthesis and industrial applications.
Properties
IUPAC Name |
iodomethyl icosanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41IO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)24-20-22/h2-20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSWOCADXXNKOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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